Aldh1A1-IN-5
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Overview
Description
Aldh1A1-IN-5 is a compound that targets aldehyde dehydrogenase 1 family member A1 (ALDH1A1), an enzyme involved in the oxidation of aldehydes to carboxylic acids. ALDH1A1 plays a significant role in various physiological and pathological processes, including cancer progression, stem cell regulation, and metabolic pathways .
Chemical Reactions Analysis
Aldh1A1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Aldh1A1-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the oxidation of aldehydes and the role of ALDH1A1 in various chemical processes.
Biology: Helps in understanding the role of ALDH1A1 in cellular metabolism and stem cell regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer stem cells and overcoming drug resistance.
Mechanism of Action
Aldh1A1-IN-5 exerts its effects by inhibiting the activity of ALDH1A1. This inhibition leads to the accumulation of aldehydes, which can induce cytotoxicity and affect various cellular processes. The molecular targets and pathways involved include the TAK1-NFkB signaling pathway, which is activated by the decreased intracellular pH caused by ALDH1A1 inhibition .
Comparison with Similar Compounds
Aldh1A1-IN-5 is unique compared to other ALDH1A1 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
Disulfiram: An FDA-approved drug for chronic alcoholism that also inhibits ALDH1A1.
N-ethyl-6-(fluoro)-N-(4-formylbenzyl)nicotinamide: A compound with high affinity and selectivity for ALDH1A1.
Properties
Molecular Formula |
C18H17Cl2N3O2 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-chloro-6-[[[5-chloro-1-(oxetan-3-ylmethyl)benzimidazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-13-4-5-16-15(6-13)22-18(23(16)8-11-9-25-10-11)21-7-12-2-1-3-14(20)17(12)24/h1-6,11,24H,7-10H2,(H,21,22) |
InChI Key |
SEVMJOMULKEAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CN2C3=C(C=C(C=C3)Cl)N=C2NCC4=C(C(=CC=C4)Cl)O |
Origin of Product |
United States |
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